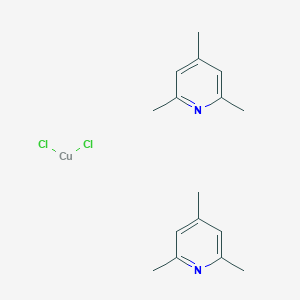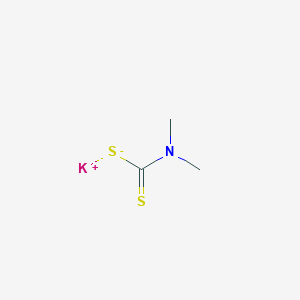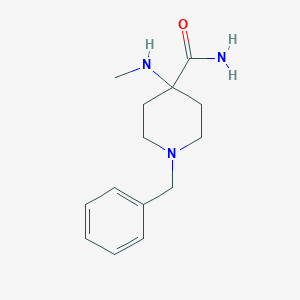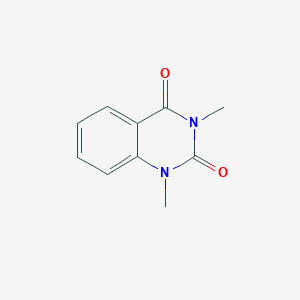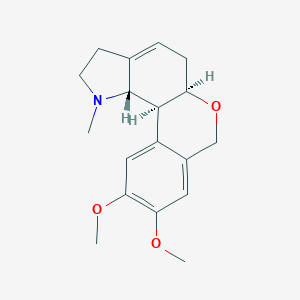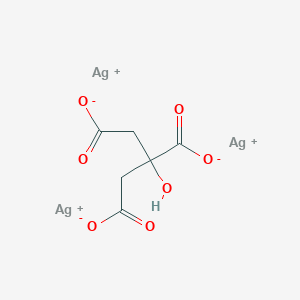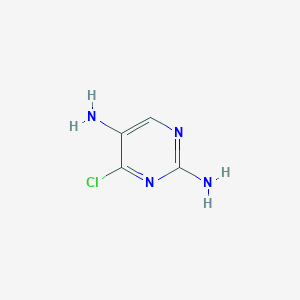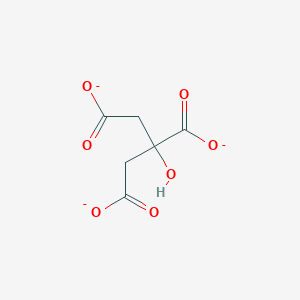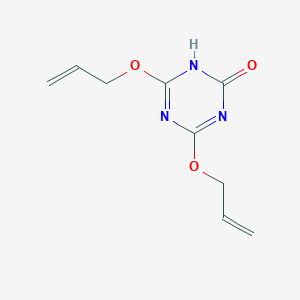
4,6-Bis(allyloxy)-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(allyloxy)-1,3,5-triazin-2-ol is a compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring, interspersed with carbon atoms. Triazines have been extensively studied for their diverse chemical properties and potential applications in various fields such as organic synthesis, ligand chemistry, and materials science.
Synthesis Analysis
Synthesis of triazine derivatives often involves the reaction of chloro-s-triazines with various nucleophiles. In the context of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, a method has been developed starting from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine chemistry for creating complex ligand systems (Hermon & Tshuva, 2008).
Molecular Structure Analysis
The structural analysis of triazine derivatives is crucial for understanding their chemical behavior. For example, the crystal structure of various triazine derivatives reveals insights into their conformational preferences and potential for forming complexes with metals, highlighting the role of triazine's electronic structure in its reactivity and binding properties (Keßenich et al., 1998).
Chemical Reactions and Properties
Triazines undergo a range of chemical reactions, including nucleophilic substitutions and additions, highlighting their reactivity towards different functional groups. The formation of complexes with transition metals, such as the dinuclear Ti(IV) complex mentioned earlier, illustrates the potential of triazine derivatives as ligands in coordination chemistry. The electronic properties of the triazine ring influence its chemical behavior, affecting bond rotation restrictions and ligand lability (Hermon & Tshuva, 2008).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, modifications to the triazine ring, such as the introduction of alkyl or aryl groups, can significantly alter these properties, affecting their application potential.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are determined by the electronic configuration of the triazine ring and the substituents attached to it. Studies on the synthesis and characterization of triazine derivatives provide valuable insights into their chemical behavior and potential applications in synthetic chemistry and materials science (Sakr et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of dendrimeric melamine cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] were explored, revealing their magnetic behaviors. This research demonstrates the utility of triazine derivatives in the development of new materials with potential applications in magnetic and electronic devices (Uysal & Koç, 2010).
Ligand Design and Coordination Chemistry
- The design and synthesis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands for metal complexation showcased their potential in creating novel coordination compounds. Such ligands offer a platform for the development of metal-organic frameworks and catalytic systems (Hermon & Tshuva, 2008).
Proton Conducting Membranes
- A study on the synthesis and properties of novel proton-conducting aromatic poly(ether sulfone)s containing triazine groups emphasized the impact of branching groups on solubility, thermal, and mechanical properties. This research is significant for the development of advanced materials for fuel cell technologies (Tigelaar et al., 2009).
Organic Electronics
- The development of high electron mobility triazine derivatives for use as electron transport materials in organic light-emitting devices (OLEDs) highlighted the potential for lower driving voltage and higher efficiency in OLEDs. This opens up new avenues for the design of more energy-efficient electronic displays and lighting (Klenkler et al., 2008).
Supramolecular Chemistry
- Research into the ligand-directed assembly of asymmetric 1,3,5-triazine ligands containing pyridyl and hydroxyl groups led to the synthesis of novel complexes. These findings contribute to the field of supramolecular chemistry by providing insights into how ligand design influences the assembly and properties of metal-organic compounds (Cao et al., 2010).
Safety And Hazards
The safety data sheet for “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZARHUCMHICLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=O)N1)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467846 |
Source


|
| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
CAS RN |
1081-69-2 |
Source


|
| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
